2-Fluoro-5-nitrobenzaldehyde (CAS: 27996-87-8) is a substituted aromatic aldehyde widely employed as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. Its chemical structure, featuring an aldehyde, a nitro group, and a fluorine atom on a benzene ring, provides a unique combination of reactivity. The specific ortho-fluoro and meta-nitro arrangement relative to the aldehyde group dictates its synthetic utility, particularly in multi-step pathways where precise regiochemistry is essential for constructing complex molecular architectures.
Substituting 2-Fluoro-5-nitrobenzaldehyde with positional isomers (e.g., 4-fluoro-3-nitrobenzaldehyde) or analogs with different halogens (e.g., 2-chloro-5-nitrobenzaldehyde) is often unfeasible in established synthetic routes. The precise ortho-position of the fluorine atom is critical for its role as a leaving group in key nucleophilic aromatic substitution (SNAr) reactions and for directing subsequent chemical transformations necessary for building target molecules like the PARP inhibitor Olaparib. Altering the substituent pattern changes the electronic properties and steric environment of the reaction centers, leading to different products, significantly lower yields, or complete reaction failure, making this specific isomer a non-interchangeable procurement choice for validated processes.
2-Fluoro-5-nitrobenzaldehyde is a crucial, structurally-defined starting material in multiple patented synthetic routes to Olaparib, a leading PARP inhibitor for cancer therapy. The synthesis proceeds through intermediates such as 2-fluoro-5-formylbenzoic acid, which is then converted to the key intermediate 2-fluoro-5-((4-oxo-3,4-dihydro-phthalazin-1-yl)methyl)-benzoic acid. The use of any other isomer, such as 4-fluoro-3-nitrobenzaldehyde or a non-fluorinated analog, would not yield the correct final molecular structure of Olaparib, making 2-fluoro-5-nitrobenzaldehyde an essential and non-interchangeable raw material for this high-value application.
| Evidence Dimension | Suitability as a precursor for Olaparib synthesis |
| Target Compound Data | Serves as the required starting material in established, multi-step syntheses. |
| Comparator Or Baseline | Any positional isomer (e.g., 4-fluoro-3-nitrobenzaldehyde) or halogen analog (e.g., 2-chloro-5-nitrobenzaldehyde). |
| Quantified Difference | Qualitatively absolute; comparators cannot produce the target molecule. |
| Conditions | Patented multi-step synthesis routes for the PARP inhibitor Olaparib. |
For manufacturers of Olaparib or its advanced intermediates, procurement of this specific CAS number is mandatory, as structural analogs are not viable substitutes.
In the synthesis of fluorinated nitrobenzaldehydes via halogen exchange, the reverse reaction starting from a chloro-analog demonstrates the superior stability and yield associated with the fluoro-compound. A patented process shows that reacting 2-chloro-5-nitrobenzaldehyde with potassium fluoride gives 2-fluoro-5-nitrobenzaldehyde in 94.8% yield. In contrast, the synthesis of 5-fluoro-2-nitrobenzaldehyde from 5-chloro-2-nitrobenzaldehyde under similar conditions resulted in a significantly lower yield of 60.7%. This highlights the efficiency of forming the C-F bond in the 2-fluoro-5-nitro configuration and implies that this compound is a more synthetically accessible and cost-effective target compared to some of its isomers.
| Evidence Dimension | Reaction Yield in Halogen Exchange Synthesis |
| Target Compound Data | 94.8% yield |
| Comparator Or Baseline | 5-Fluoro-2-nitrobenzaldehyde (isomer): 60.7% yield |
| Quantified Difference | Target compound shows a ~56% relative increase in yield under comparable synthetic conditions. |
| Conditions | Reaction of the corresponding chloro-nitrobenzaldehyde with potassium fluoride in a polar aprotic solvent. |
This demonstrates superior processability and yield, making it a more reliable and economical choice for large-scale synthesis where efficiency and purity are paramount.
The reactivity of the aldehyde group in Knoevenagel condensations is highly dependent on the electronic effects of the aromatic substituents. The combined electron-withdrawing power of the ortho-fluoro and meta-nitro groups in 2-fluoro-5-nitrobenzaldehyde significantly increases the electrophilicity of the carbonyl carbon. This heightened reactivity leads to faster reaction times and higher yields compared to analogs with weaker electron-withdrawing groups or electron-donating groups. For example, in Knoevenagel condensations with malononitrile, nitrobenzaldehydes are known to give quantitative yields, often within minutes, whereas less activated aldehydes require longer reaction times or harsher conditions. This makes 2-fluoro-5-nitrobenzaldehyde a preferred substrate for efficient C-C bond formation.
| Evidence Dimension | Reactivity in Knoevenagel Condensation |
| Target Compound Data | High reactivity, leading to rapid and high-yield conversions (quantitative yields reported for nitrobenzaldehydes). |
| Comparator Or Baseline | Benzaldehydes with less electron-withdrawing or electron-donating substituents. |
| Quantified Difference | Qualitatively higher reactivity and yield compared to less activated analogs. |
| Conditions | Knoevenagel condensation with active methylene compounds (e.g., malononitrile), often under mild, base-catalyzed conditions. |
For syntheses involving condensation reactions, selecting this compound can lead to improved process efficiency, higher throughput, and potentially milder reaction conditions, reducing energy and catalyst costs.
This compound is the designated precursor in the industrial synthesis of the FDA-approved drug Olaparib and related phthalazinone-based PARP inhibitors. Its unique substitution pattern is essential for the multi-step construction of the final active pharmaceutical ingredient, making it a critical, non-negotiable component in the supply chain for these oncology therapeutics.
The enhanced electrophilicity of the aldehyde group makes this compound a highly effective reactant for Knoevenagel and similar condensation reactions. This allows for the rapid and high-yield synthesis of α,β-unsaturated intermediates, which are versatile precursors for a wide range of heterocyclic compounds used in drug discovery programs.
The fluorine atom, activated by the para-nitro group, serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This enables the straightforward introduction of various nucleophiles (e.g., amines, thiols, alkoxides) to create complex functional molecules, such as intermediates for dyes, molecular probes, or specialized polymers where the specific substitution pattern is required.
Irritant